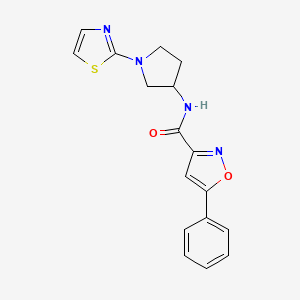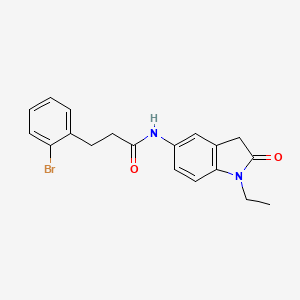
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)propanamide, also known as BRD0705, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indolinone derivatives and has been found to exhibit various biological activities.
科学的研究の応用
Synthesis and Molecular Structure Analysis : This compound has been synthesized and analyzed using techniques like NMR, FT-IR spectroscopies, and high-resolution mass spectrometry. Its crystal structure was studied, revealing it belongs to the monoclinic system and shows potential as an efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Anticancer Properties : A derivative of bromophenol, which includes the indolin-2-one moiety, has been synthesized and shown to exhibit significant anticancer activities against human lung cancer cell lines. It induces G0/G1 cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species generation, caspase-3 activation, and the PI3K/Akt and MAPK signaling pathways (Guo et al., 2018).
Chemical Reactivity Studies : The reactivity of a related compound, 3-bromo-N-(p-bromophenyl)propanamide, was explored. It was found that different products are formed depending on the deprotonation site, leading to the selective synthesis of β-lactams or acrylanilides, both having noteworthy biological activities (Pandolfi et al., 2019).
Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound of interest, were synthesized. These showed higher antioxidant activity than ascorbic acid and exhibited significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Antibacterial Activity : Azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide showed good antibacterial activity against Rhizobium radiobacter, indicating potential applications in fighting bacterial infections (Tumosienė et al., 2012).
Potential in Anticonvulsant and Antidepressant Therapies : Certain derivatives of 2-(5-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide, a structurally related compound, were synthesized and found to exhibit antidepressant and anticonvulsant activities, highlighting their potential in neurological disorder treatments (Xie et al., 2013).
特性
IUPAC Name |
3-(2-bromophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-22-17-9-8-15(11-14(17)12-19(22)24)21-18(23)10-7-13-5-3-4-6-16(13)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBLXARKNURGJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)
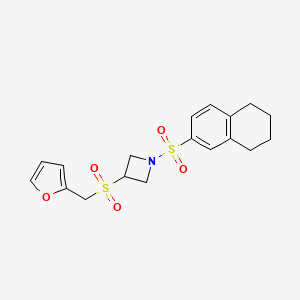

![2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide](/img/structure/B2409558.png)


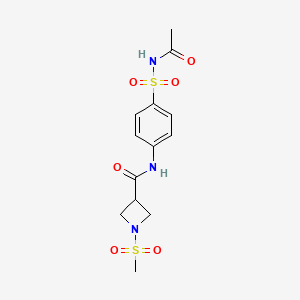
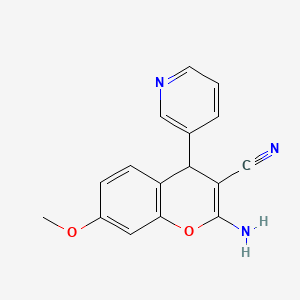
![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2409569.png)



